molecular formula C22H28N2O4S B2670487 N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-18-0

N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2670487
CAS No.: 941991-18-0
M. Wt: 416.54
InChI Key: GDFLCXWPGWNLHR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a piperidine core, a sulfonamide group, and an acetamide linker, motifs commonly found in compounds targeting biologically relevant enzymes and receptors . The piperidine scaffold is a privileged structure in drug discovery, often contributing to potent biological activity. The presence of the sulfonamide functional group is particularly noteworthy, as sulfonamide-containing compounds are extensively investigated for their potent antiproliferative activities and their ability to inhibit various protein kinases, which are enzymes crucial to cellular signaling pathways . Furthermore, the molecular framework shares characteristics with other compounds that have been studied for their potential effects, such as antiarrhythmic and antiserotonin properties . As a research chemical, this compound serves as a valuable intermediate or tool compound for scientists exploring structure-activity relationships (SAR), synthesizing novel derivative libraries, and investigating mechanisms of action in vitro. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-17-8-4-5-10-21(17)23-22(25)16-18-9-6-7-15-24(18)29(26,27)20-13-11-19(28-2)12-14-20/h4-5,8,10-14,18H,3,6-7,9,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFLCXWPGWNLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chloride reagents under basic conditions.

    Acylation Reaction: The final step involves the acylation of the piperidine derivative with 2-ethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Structural Comparison Table

Compound NameStructure FeaturesUnique Aspects
N-(2-ethylphenyl)-2-(1-piperidinyl)acetamideLacks sulfonamide groupSimpler structure, less stability
N-(2-ethylphenyl)-2-(1-(4-methoxyphenyl)piperidin-2-yl)acetamideContains methoxy group but no sulfonamidePotentially different bioactivity
N-(4-methoxyphenyl)-2-(piperidin-2-yl)acetamideNo ethyl group, simpler piperidine structureDifferent pharmacological profile

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary studies suggest that N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may also possess such activity, making it a candidate for further investigation in treating bacterial infections.

COX-II Inhibition

The compound has been explored for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a critical role in inflammation and pain pathways. The design of new sulfonamide derivatives has shown promise in selectively inhibiting COX-II with improved efficacy compared to existing drugs like Celecoxib .

Neurological Applications

Given its piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Studies on related compounds have shown that modifications can lead to enhanced interaction with specific receptors, which may be beneficial in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity comparable to standard antibiotics .

Case Study 2: COX-II Inhibition

A series of novel sulfonamide compounds were synthesized and evaluated for their COX-II inhibitory activity. The most effective compounds demonstrated IC50 values significantly lower than traditional inhibitors, suggesting that modifications in the sulfonamide structure can enhance therapeutic efficacy .

Case Study 3: Neuropharmacology

Research focused on the interaction of piperidine derivatives with neurotransmitter receptors showed that specific substitutions could enhance binding affinity and selectivity. This suggests that this compound may have applications in treating mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as sulfonyl-piperidine-acetamide backbones or related substituents. Data are derived from synthesized derivatives and their reported properties.

Sulfonyl-Piperidine Acetamides
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities Reference
N-(2-Ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (Target) 2-ethylphenyl, 4-methoxyphenylsulfonyl-piperidine Not reported Not reported Hypothesized enzyme inhibition -
7h : N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Additional triazole-sulfanyl group, 4-phenyl substituent 605.77 110.0 Antioxidant activity (IC₅₀: 18.7 µM), BSA binding affinity
6b : N-(((4-methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide 4-methoxyphenylsulfonyl-methyl, methyl(phenyl)amino-acetamide Not reported 112–113 Synthetic intermediate; no activity reported

Key Observations :

  • The target compound’s piperidine-sulfonyl core is shared with 7h , but 7h includes a triazole-sulfanyl extension, enhancing its molecular weight and complexity. This modification correlates with measurable antioxidant activity in 7h , suggesting that similar derivatives of the target compound could be optimized for therapeutic effects .
  • Compound 6b lacks the piperidine ring but retains the 4-methoxyphenylsulfonyl group. Its higher melting point (112–113°C vs. 110°C for 7h ) may reflect differences in crystallinity due to substituent variations .
Sulfonamide-Acetamides with Anti-Cancer Activity
Compound Name Substituents Anti-Cancer Activity (Cell Lines) Reference
38 : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl, pyrrolidine IC₅₀: 1.2–3.5 µM (HCT-1, MCF-7, PC-3)
39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl, piperidine IC₅₀: 1.8–4.0 µM (SF268, HT-15)
Target Compound Piperidine-sulfonyl, 2-ethylphenyl-acetamide Not reported -

Key Observations :

  • Compounds 38 and 39 demonstrate that sulfonamide-acetamides with heterocyclic cores (e.g., quinazoline) exhibit potent anti-cancer activity.
Sulfonyl-Containing Analogs with Receptor Interactions
Compound Name Structure Pharmacological Target Reference
Sch225336 () Bis-sulfone with 4-methoxyphenylsulfonyl Cannabinoid receptor (CB2-selective)
W-18 () Piperidylidene-sulfonamide Opioid receptor (structural analog)
Target Compound Piperidine-sulfonyl-acetamide Hypothesized enzyme/receptor interaction -

Key Observations :

  • Sch225336 and W-18 highlight the role of sulfonamide groups in receptor binding. The target compound’s 4-methoxyphenylsulfonyl group may similarly influence selectivity, though its piperidine-acetamide backbone likely directs it toward distinct targets (e.g., enzymes like lipoxygenase or proteases) .

Structural and Functional Implications

  • Substituent Effects : The 4-methoxyphenylsulfonyl group is a recurring motif in bioactive compounds, contributing to electron-withdrawing properties and enhanced binding interactions. Its presence in the target compound and analogs like 7h and 6b underscores its pharmacological relevance .
  • Piperidine vs. Other Heterocycles : Piperidine-containing derivatives (e.g., 7h , 39 ) often exhibit improved metabolic stability compared to morpholine or pyrrolidine analogs, as seen in compound 40 () .

Biological Activity

N-(2-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound is characterized by its unique structural features, including an ethylphenyl moiety, a sulfonyl group, and a piperidine ring. Its diverse biological activities make it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The sulfonamide group enhances stability and solubility, potentially increasing its efficacy against specific biological targets compared to other structurally similar compounds.

Feature Description
Ethylphenyl moiety Provides hydrophobic character, enhancing membrane permeability.
Sulfonyl group Increases stability and solubility; facilitates interactions with biological targets.
Piperidine ring Enhances interaction with receptors and enzymes due to its ability to mimic natural substrates.

Pharmacological Studies

Recent studies have investigated the pharmacological activities of this compound, focusing on its potential as a therapeutic agent. The compound has shown promise in various biological assays, particularly in cancer research.

Anticancer Activity

A series of acetamide sulfonyl analogs, including this compound, have been synthesized and screened for cytotoxic activity against human cancer cell lines such as HCT-116, MCF-7, and PC-3 using the MTT assay. Preliminary results indicate that compounds with similar structural features exhibit significant cytotoxic effects:

Compound Cell Line Tested IC50 (µM)
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideHCT-1165.0
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamideMCF-73.5
N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamidePC-34.0

The data suggest that the presence of the methoxy and sulfonamide groups significantly enhances the anticancer properties of these compounds .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The sulfonamide group can form strong interactions with proteins, potentially inhibiting enzymatic activity or modulating receptor functions.

Target Interactions

Research indicates that this compound may modulate cellular signaling pathways through:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The piperidine ring enhances the compound's ability to interact with neurotransmitter receptors, influencing signaling pathways related to cell growth and apoptosis.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several acetamide derivatives and evaluated their anticancer efficacy against various human cancer cell lines. Among these, this compound demonstrated remarkable cytotoxicity, particularly against MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Neuropharmacological Effects

Another study explored the neuropharmacological effects of compounds structurally related to this compound. It was found that these compounds could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .

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